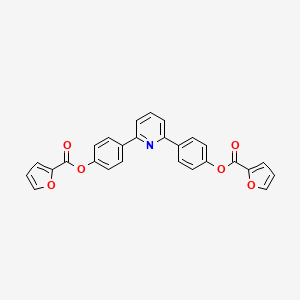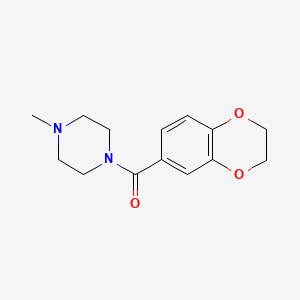![molecular formula C19H24ClN3 B5611253 (4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5611253.png)
(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of piperazine as a key building block. For example, the synthesis of a potent and selective melanocortin-4 receptor antagonist involved attaching a piperazinebenzylamine with a N,N-dimethyl-beta-alanine side chain, highlighting the compound's high water solubility and good metabolic profiles (Chen et al., 2007). Another method includes the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, which demonstrates the versatility of using piperazine-based structures in creating compounds with biological activity (J.V.Guna et al., 2009).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often exploit the piperazine moiety's reactivity. For example, the synthesis of specific piperazine derivatives involves stepwise construction from simple precursors, showcasing the flexibility in manipulating the piperazine core for desired outcomes (Lina M Acosta Quintero et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)18-7-3-16(4-8-18)15-22-11-13-23(14-12-22)19-9-5-17(20)6-10-19/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJHXIOHIAVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5611182.png)

![2-(1,3-benzothiazol-2-yl)-5-propyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5611196.png)
![4-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethyl)morpholine dihydrochloride](/img/structure/B5611202.png)
![{3-(cyclopropylmethyl)-1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5611209.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5611231.png)
![2-cyano-5-(2-furyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5611234.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611242.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5611249.png)

![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)
![8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5611278.png)
![N-[(3S*,4R*)-1-[(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5611283.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)